Tert-butyl 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13662353
Molecular Formula: C14H24F2N2O2
Molecular Weight: 290.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24F2N2O2 |
|---|---|
| Molecular Weight | 290.35 g/mol |
| IUPAC Name | tert-butyl 3,3-difluoro-4-pyrrolidin-1-ylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H24F2N2O2/c1-13(2,3)20-12(19)18-9-6-11(14(15,16)10-18)17-7-4-5-8-17/h11H,4-10H2,1-3H3 |
| Standard InChI Key | CAQJOUSZGCPEKM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₄H₂₄F₂N₂O₂, with a molecular weight of 290.35 g/mol . Its IUPAC name is tert-butyl 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine-1-carboxylate, and its structure features a piperidine core substituted with a pyrrolidine ring at the 4-position and two fluorine atoms at the 3,3-positions (Figure 1) . The tert-butyloxycarbonyl (Boc) group at the 1-position enhances stability and facilitates downstream modifications .
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in DCM, THF, DMF | |
| LogP (Partition Coefficient) | ~2.43 (predicted) | |
| Hazard Statements | H315, H319, H335 |
The Boc group’s presence improves solubility in organic solvents, while the fluorine atoms enhance metabolic stability and binding affinity in drug-target interactions .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves multi-step reactions starting from piperidine or pyrrolidine precursors. A common approach is the Boc protection of a piperidine derivative followed by fluorination and pyrrolidine coupling .
Example Synthesis Pathway:
-
Boc Protection: tert-Butyl piperidine-1-carboxylate is treated with a fluorinating agent (e.g., DAST) to introduce difluoro groups at the 3,3-positions .
-
Pyrrolidine Coupling: The fluorinated intermediate undergoes nucleophilic substitution with pyrrolidine under basic conditions (e.g., NaH/DMF) .
-
Purification: Column chromatography yields the final product with ≥95% purity .
Optimization Challenges:
-
Fluorination Efficiency: Selective difluorination at the 3,3-positions requires precise temperature control (−78°C to 0°C) to avoid over-fluorination .
-
Stereochemical Control: The reaction’s stereoselectivity is influenced by the choice of base and solvent .
Industrial-Scale Production
Industrial processes employ continuous flow chemistry to enhance yield (up to 85%) and reduce waste . Automated systems monitor reaction parameters (pH, temperature) in real-time, ensuring consistency .
Applications in Drug Discovery
Kinase Inhibitors
The compound’s piperidine-pyrrolidine scaffold is integral to kinase inhibitors targeting CDC42 and PAK proteins, which regulate cancer cell proliferation . For example, ARN25499 (a derivative) showed IC₅₀ values of 19.9–75.3 µM against breast and ovarian cancer lines .
PROTACs (Proteolysis-Targeting Chimeras)
As an E3 ligase-binding moiety, this compound enables the design of PROTACs that degrade oncogenic proteins. Its fluorine atoms enhance proteolytic stability, while the Boc group allows linker attachment .
Central Nervous System (CNS) Drugs
The molecule’s ability to cross the blood-brain barrier (BBB) makes it valuable for neurodegenerative disease drug candidates. Analogues have shown neuroprotective effects by modulating autophagy pathways .
| Parameter | Value | Source |
|---|---|---|
| Acute Toxicity (LD₅₀) | >2000 mg/kg (oral, rat) | |
| Skin Irritation | Mild | |
| Eye Irritation | Severe |
Safety Precautions: Use PPE (gloves, goggles) and work in a fume hood .
Future Perspectives
Targeted Drug Delivery
Functionalizing the Boc group with biodegradable linkers could enable tumor-specific drug release, reducing off-target effects .
Green Chemistry Initiatives
Exploring catalyst-free reactions and aqueous solvents may improve sustainability .
Computational Modeling
Machine learning models predicting binding affinities could accelerate derivative optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume